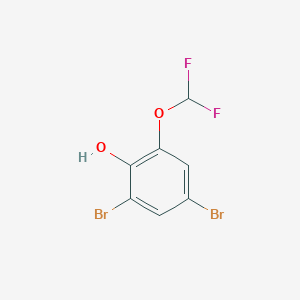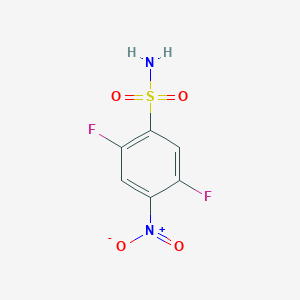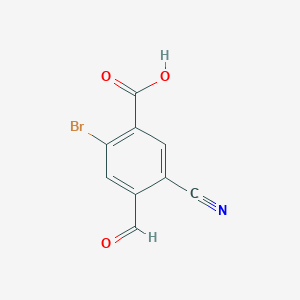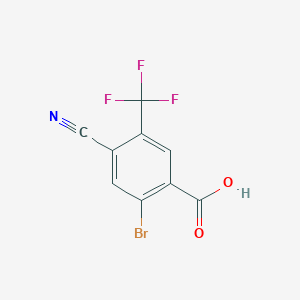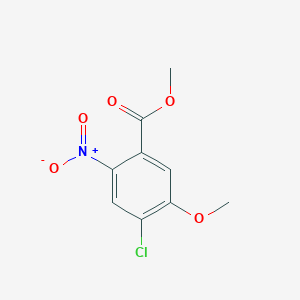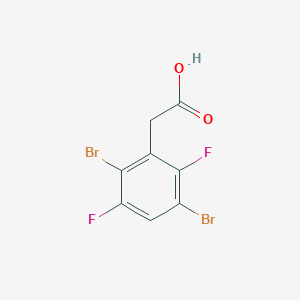
2,5-Dibromo-3,6-difluorophenylacetic acid
Vue d'ensemble
Description
2,5-Dibromo-3,6-difluorophenylacetic acid is a chemical compound with the molecular formula C₈H₆Br₂F₂O₂ . Its molecular weight is approximately 172.13 g/mol . The IUPAC Standard InChI representation for this compound is: InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) .
Molecular Structure Analysis
The compound’s structure consists of a phenylacetic acid backbone with two fluorine atoms and two bromine atoms attached to the phenyl ring. The benzylic carbon bears the two fluorine atoms. The 2D and 3D structures can be visualized using appropriate software tools .
Applications De Recherche Scientifique
Environmental Toxicology and Herbicide Research
Research on similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) focuses on understanding the environmental impact, toxicology, and use as herbicides. Studies have evaluated the global trends in research on the toxicity and mutagenicity of 2,4-D, identifying its presence in agricultural and urban environments and its impact on non-target species, especially aquatic ones. Such research helps in understanding the ecological consequences of using these chemicals and in developing strategies for mitigating their impact on the environment (Zuanazzi et al., 2020).
Pharmacological Effects and Potential Therapeutic Applications
Another area of research explores the pharmacological effects and potential therapeutic applications of chemical compounds. For example, Chlorogenic Acid (CGA) has been studied for its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. Research in this domain focuses on understanding the mechanisms through which these compounds exert their effects and exploring their potential in treating various diseases (Naveed et al., 2018).
Bioaccumulation and Environmental Persistence
Studies on Perfluorinated Carboxylates (PFCAs) and Perfluorinated Sulfonates (PFASs) have investigated their bioaccumulation potential and environmental persistence. These studies aim to understand how these compounds interact with the environment and biological systems, assessing their potential risks and informing regulatory actions to protect ecosystems and human health (Conder et al., 2008).
Fluorescence-guided Surgery Applications
Research on 5-Aminolevulinic acid (5-ALA) in fluorescence-guided surgery (FGS) for gliomas demonstrates the application of chemical compounds in enhancing surgical outcomes. By aiding in the visualization of malignant tissue, such compounds contribute to improving the extent of tumor resection, which is crucial for patient outcomes (Díez Valle et al., 2019).
Emerging Environmental Contaminants
Research on emerging environmental contaminants, such as novel fluorinated alternatives to PFASs, highlights the ongoing need to assess the environmental and health impacts of new chemical compounds. These studies provide insights into the concentrations, toxicology, and potential risks associated with these compounds, guiding regulatory decisions and environmental management practices (Wang et al., 2019).
Propriétés
IUPAC Name |
2-(2,5-dibromo-3,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)7(10)3(8(4)12)1-6(13)14/h2H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMQSIGKVSWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,6-difluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






